molecular formula C9H24ClNSi B13469646 (Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride CAS No. 2901096-79-3

(Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride

Cat. No.: B13469646
CAS No.: 2901096-79-3
M. Wt: 209.83 g/mol
InChI Key: LKIONTOSPJNVRH-UHFFFAOYSA-N
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Description

(Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride is an organic compound that features both an amine group and a trimethylsilyl group. This compound is often used in organic synthesis due to its unique structural properties, which allow it to participate in various chemical reactions. The presence of the trimethylsilyl group provides steric hindrance, making it a useful protecting group in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride typically involves the reaction of 3-(trimethylsilyl)propylamine with isopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality. The use of high-purity reagents and solvents is crucial to minimize impurities in the final product.

Chemical Reactions Analysis

Types of Reactions

(Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction Reactions: The amine group can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted amines or amides.

    Oxidation Reactions: Products include amides, nitriles, or carboxylic acids.

    Reduction Reactions: Products include secondary or tertiary amines.

Scientific Research Applications

(Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride involves its ability to act as a nucleophile due to the presence of the amine group. The trimethylsilyl group provides steric protection, allowing selective reactions to occur at the amine site. This compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic attack or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-(Trimethylsilyl)propylamine: Lacks the isopropyl group, making it less sterically hindered.

    N-(Trimethylsilyl)ethylamine: Similar structure but with an ethyl group instead of a propyl group.

    (Trimethylsilyl)methylamine: Contains a methyl group, resulting in different reactivity.

Uniqueness

(Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride is unique due to the combination of the isopropyl and trimethylsilyl groups, which provide both steric hindrance and nucleophilicity. This makes it a versatile reagent in organic synthesis, allowing for selective reactions and protection of functional groups.

Properties

CAS No.

2901096-79-3

Molecular Formula

C9H24ClNSi

Molecular Weight

209.83 g/mol

IUPAC Name

N-propan-2-yl-3-trimethylsilylpropan-1-amine;hydrochloride

InChI

InChI=1S/C9H23NSi.ClH/c1-9(2)10-7-6-8-11(3,4)5;/h9-10H,6-8H2,1-5H3;1H

InChI Key

LKIONTOSPJNVRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCC[Si](C)(C)C.Cl

Origin of Product

United States

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